3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine
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Overview
Description
Synthesis Analysis
- Synthesis of similar piperidine compounds often involves one-pot, multi-component reactions. For instance, one study detailed the synthesis of a piperidine compound using salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).
Molecular Structure Analysis
- The molecular structure of related piperidine compounds is characterized by features like hydrogen bonding and C-H…π interactions. For example, a study on a specific piperidine derivative revealed its crystal structure and intermolecular interactions (Khan et al., 2013).
Chemical Reactions and Properties
- Piperidine compounds often undergo electrophilic reactions, such as fluorination, as part of their synthesis process (Eskola et al., 2002).
Physical Properties Analysis
- The physical properties of piperidine compounds, including crystallization and lattice parameters, are influenced by their molecular structure and the nature of intermolecular interactions (Khan et al., 2013).
Chemical Properties Analysis
- The chemical properties of piperidine derivatives can be explored through methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, providing insights into their molecular composition and structure (Shi et al., 2008).
Scientific Research Applications
5-HT2 Antagonist Activity
Research has investigated derivatives similar to the compound for their antagonist activity against serotonin receptors (5-HT2) and alpha 1 receptors. A study by Watanabe et al. (1992) synthesized and tested a series of bicyclic derivatives for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential use in modulating serotonin levels without affecting alpha 1 receptors, which could have implications for mental health research and therapy (Watanabe et al., 1992).
Antimycobacterial Activity
Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant Mycobacterium tuberculosis. This research highlights the potential of these compounds in treating tuberculosis, with one compound in particular being more potent than existing drugs like isoniazid and ciprofloxacin. The study suggests that these compounds could contribute to the development of new antimycobacterial agents (Kumar et al., 2008).
Styrene Copolymerization
Research has also explored the chemical synthesis and copolymerization properties of fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including compounds with structural similarities to the specified compound. These studies by Krause et al. (2019) and others have focused on the preparation of novel monomers and their copolymerization with styrene, which could have applications in materials science, particularly in the development of new polymeric materials with specific physical and chemical properties (Krause et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-17(20-12-23-13)18(22)21-10-2-3-15(11-21)5-4-14-6-8-16(19)9-7-14/h6-9,12,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYPGNMZYVLGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine |
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